Taurocholic acid (sodium salt hydrate)
Overview
Description
Taurocholic acid (sodium salt hydrate) is an anionic bile acid detergent synthesized from cholic acid. It is a deliquescent yellowish crystalline bile acid involved in the emulsification of fats. This compound is a conjugate of cholic acid with taurine and occurs as a sodium salt in the bile of mammals. It is used in medical applications as a cholagogue and choleretic, promoting the secretion of bile from the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: Taurocholic acid (sodium salt hydrate) is synthesized from cholic acid. The synthesis involves the conjugation of cholic acid with taurine, resulting in the formation of taurocholic acid. The reaction typically occurs under mild conditions, with the presence of a base to facilitate the conjugation process .
Industrial Production Methods: For commercial use, taurocholic acid is manufactured from cattle bile, a byproduct of the meat-processing industry. The bile is processed to extract cholic acid, which is then conjugated with taurine to produce taurocholic acid. The final product is purified and converted into its sodium salt hydrate form .
Chemical Reactions Analysis
Types of Reactions: Taurocholic acid (sodium salt hydrate) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the compound’s characteristics.
Substitution: This reaction involves the replacement of one functional group with another, modifying the compound’s behavior and interactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of taurocholic acid, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Taurocholic acid (sodium salt hydrate) has a wide range of scientific research applications, including:
Mechanism of Action
Taurocholic acid (sodium salt hydrate) acts as a detergent to solubilize fats for absorption. It is absorbed itself and used as a cholagogue and choleretic. The compound targets various molecular pathways, including the MAPK3 pathway, which is involved in chondrogenesis and osteogenesis. It also interacts with bile salt export pumps, sodium/taurocholate cotransporters, and other bile acid receptors .
Comparison with Similar Compounds
- Sodium taurochenodeoxycholate
- Sodium taurodeoxycholate
- Sodium glycocholate
- Sodium glycochenodeoxycholate
- Tauroursodeoxycholic acid (sodium salt)
Comparison: Taurocholic acid (sodium salt hydrate) is unique due to its specific conjugation with taurine, which imparts distinct properties such as enhanced solubilization of fats and specific interactions with bile acid receptors. Compared to other bile acids, it has a higher efficacy in promoting bile secretion and solubilizing lipids .
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S.Na.2H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;2*1H2/q;+1;;/p-1/t15-,16?,17-,18-,19+,20+,21-,22+,24+,25+,26-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRLGILDCKQBJF-SSGBDSDUSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48NNaO9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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